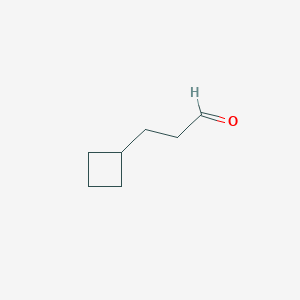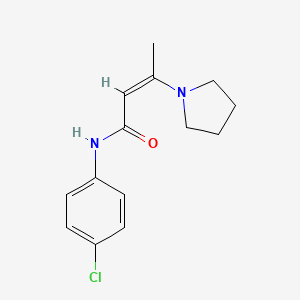
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as CP 55940, is a synthetic cannabinoid that was first synthesized in 1974 by Pfizer. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a series of intracellular signaling pathways that ultimately lead to a range of physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various intracellular signaling cascades.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 has been shown to have a range of biochemical and physiological effects. These include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of neuronal activity in the brain. It has also been shown to have anti-tumor properties and may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is that its effects can be complex and difficult to interpret, as it can interact with multiple signaling pathways and have both agonist and antagonist effects depending on the context.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 and the endocannabinoid system. One area of interest is the development of more selective agonists and antagonists for the cannabinoid receptors, which could help to elucidate the specific roles of these receptors in various physiological processes. Another area of interest is the investigation of the endocannabinoid system in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the context of psychiatric disorders, such as anxiety and depression. Finally, there is growing interest in the potential use of cannabinoids as therapeutic agents for a range of conditions, including pain, inflammation, and cancer.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with pyrrolidine to form 4-chloro-α-pyrrolidinobutyrophenone. This intermediate is then reacted with methylamine and acetic anhydride to form N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a tool to investigate the role of cannabinoid receptors in various physiological and pathological processes, such as pain, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWOIQVHTYGHX-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)
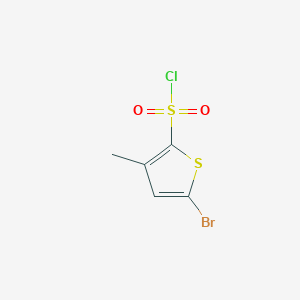
![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)
![4-[[(2R)-2-chloropropanoyl]amino]benzamide](/img/structure/B2976228.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2976229.png)
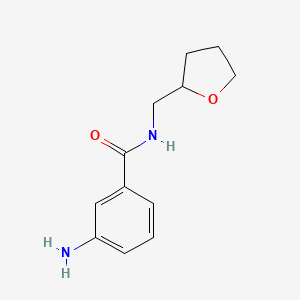
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2976232.png)
![9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2976236.png)
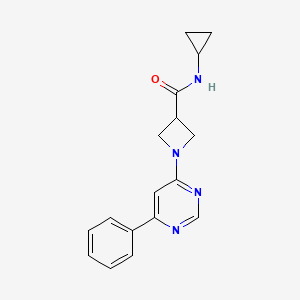
![(5-methylthiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2976239.png)
![3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine](/img/structure/B2976240.png)
![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)
